4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(2)4-8-3-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXHOWOMKOCMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718269 | |

| Record name | 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351343-41-3 | |

| Record name | 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of 4,4-Dimethylpyrrolidine-3-carboxylic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted proline derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, gem-dimethyl substituted pyrrolidine core offers a unique three-dimensional scaffold that can be exploited to design molecules with specific conformational constraints. Such structural motifs are of high interest in the development of novel therapeutics, including protein degrader building blocks.[1]

This guide provides a comprehensive overview of the key physical and chemical properties of this compound. As a Senior Application Scientist, the narrative aims to blend established data with practical, field-proven insights into the experimental determination of these properties, ensuring a self-validating and trustworthy resource for laboratory professionals. We will delve into its structural and physicochemical characteristics, spectroscopic profile, and the methodologies required for its empirical validation.

Chemical and Physical Properties

The hydrochloride salt form of 4,4-Dimethylpyrrolidine-3-carboxylic acid enhances its stability and handling properties, making it suitable for a variety of synthetic applications. The fundamental properties are summarized below, providing a foundational dataset for its use in research and development.

A summary of the key quantitative data is presented in Table 1 for ease of reference and comparison.

| Property | Value | Source |

| CAS Number | 1351343-41-3 | [1][] |

| Molecular Formula | C₇H₁₄ClNO₂ | [] |

| Molecular Weight | 179.64 g/mol | [] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Purity | Typically ≥96% | [1] |

| Storage | Room temperature, sealed in a dry, dark place | [3][4] |

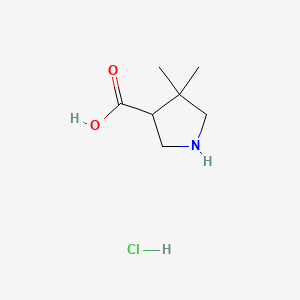

Molecular Structure

The structural integrity of this molecule is foundational to its utility. The hydrochloride salt is formed between the pyrrolidine nitrogen and hydrochloric acid.

Caption: Structure of this compound.

Solubility Profile

While specific quantitative solubility data is not widely published, the ionic nature of the hydrochloride salt and the presence of a carboxylic acid group suggest that this compound is soluble in water and other polar protic solvents like methanol and ethanol. Its solubility is expected to be lower in less polar organic solvents such as dichloromethane, ethyl acetate, and ethers. For applications requiring non-aqueous conditions, conversion to its free base or an ester derivative may be necessary.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. Below are the expected spectral characteristics that serve as a fingerprint for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

O-H Stretch: A very broad absorption is expected in the 2500–3300 cm⁻¹ region, characteristic of the carboxylic acid O-H bond, often showing hydrogen bonding.[5]

-

N-H Stretch: Amine salt N-H stretching vibrations typically appear in the 2400-2800 cm⁻¹ range as broad bands.

-

C-H Stretch: Absorptions around 2850–3000 cm⁻¹ correspond to the stretching of C-H bonds in the methyl and pyrrolidine ring methylene groups.

-

C=O Stretch: A strong, sharp peak between 1710–1760 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed molecular structure.

-

¹H NMR:

-

Methyl Protons (-CH₃): Two singlets (or a single singlet depending on the solvent and stereochemistry) would be expected in the 1.0-1.5 ppm region, integrating to 6 protons.

-

Pyrrolidine Ring Protons (-CH-, -CH₂-): A series of complex multiplets would appear between 2.0-4.0 ppm, corresponding to the protons on the pyrrolidine ring. The proton at the C3 position (adjacent to the carboxyl group) would likely be downfield.

-

Amine Protons (-N⁺H₂-): A broad singlet, typically in the 7.0-9.0 ppm range, which is exchangeable with D₂O.

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which is also exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the highly deshielded region of 170–185 ppm.[6]

-

Quaternary Carbon (C(CH₃)₂): A signal for the C4 carbon bearing the two methyl groups.

-

Pyrrolidine Ring Carbons: Signals for the C2, C3, and C5 carbons of the pyrrolidine ring, typically found in the 20-70 ppm range.

-

Methyl Carbons (-CH₃): One or two signals in the aliphatic region, typically below 30 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected base peak would correspond to the protonated molecule of the free base, [M+H]⁺, at an m/z of approximately 144.10.[7] The molecular formula of the free base is C₇H₁₃NO₂ with a molecular weight of 143.18 g/mol .[3][8] Common adducts such as [M+Na]⁺ may also be observed.[7] The primary fragmentation pathway would likely involve the loss of the carboxylic acid group (CO₂H).

Experimental Protocols for Physical Characterization

To ensure the quality and consistency of experimental results, standardized protocols for determining physical properties are essential. The following section outlines validated methodologies for key analytical procedures.

Caption: Workflow for the physical and spectral characterization of the target compound.

Protocol 1: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range suggests high purity, while a broad or depressed range often indicates the presence of impurities.

-

Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent. Grind a small amount of the solid into a fine powder.

-

Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

Perform a second measurement with a new sample, using a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: Solubility Assessment

Causality: Understanding the solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.

-

Solvent Selection: Prepare vials containing 1.0 mL of various solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).

-

Sample Addition: Add a pre-weighed amount (e.g., 10 mg) of the compound to each vial.

-

Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Visually inspect for dissolution.

-

Heating (if necessary): If the compound does not dissolve at room temperature, gently heat the vial in a water bath (not exceeding the solvent's boiling point) and observe for dissolution.

-

Classification: Classify the solubility as:

-

Freely Soluble: Dissolves quickly at room temperature.

-

Soluble: Dissolves completely, may require stirring/vortexing.

-

Sparingly Soluble: Only partially dissolves.

-

Insoluble: No visible dissolution.

-

Conclusion

This compound is a structurally distinct building block with well-defined physical properties. Its characterization relies on a suite of standard analytical techniques, including melting point determination, solubility assays, and spectroscopic analysis (IR, NMR, MS). The data and protocols presented in this guide offer a robust framework for scientists to confidently identify, handle, and utilize this compound in their research endeavors, ensuring both accuracy and reproducibility in the development of novel chemical entities.

References

-

Chemdad Co. (n.d.). 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4, 4-Dimethylpyrrolidine-3-carboxylic acid, HCl, min 96%, 1 gram. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4,4-Dimethylpyrrolidine-3-carboxylic acid, 95% Purity, C7H13NO2, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-dimethyl-pyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

Lead Sciences. (n.d.). (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 3. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. (R)-4,4-Dimethylpyrrolidine-3-carboxylic acid - Lead Sciences [lead-sciences.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. PubChemLite - 4,4-dimethyl-pyrrolidine-3-carboxylic acid (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 8. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Pyrrolidine Scaffolds in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its three-dimensional structure and the ability to introduce stereocenters make it an ideal framework for designing molecules that can precisely interact with biological targets.[2] Within this important class of heterocycles, substituted pyrrolidine-3-carboxylic acids, as beta-amino acid analogs, have garnered significant attention for their utility in constructing complex bioactive molecules, including enzyme inhibitors and modulators of protein-protein interactions.[3] This guide focuses on a specific, strategically designed derivative: 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride (CAS Number: 1351343-41-3). We will delve into its chemical properties, plausible synthetic routes, spectroscopic characterization, and its pivotal role as a building block in the rapidly evolving field of targeted protein degradation.

Part 1: Core Chemical and Physical Properties

This compound is a white to off-white solid.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1351343-41-3 | [5] |

| Molecular Formula | C₇H₁₄ClNO₂ | [5] |

| Molecular Weight | 179.64 g/mol | [5] |

| Purity | Typically ≥96% | [5] |

| Storage | Room temperature, sealed in a dry, dark place | [4][5] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for its use in subsequent synthetic transformations.

The Significance of the Gem-Dimethyl Group

The presence of a gem-dimethyl group at the 4-position of the pyrrolidine ring is a deliberate design feature, not a mere substitution. This structural motif imparts several beneficial properties that are highly sought after in medicinal chemistry:

-

Conformational Rigidity: The gem-dimethyl group restricts the conformational flexibility of the pyrrolidine ring. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[3]

-

Thorpe-Ingold Effect: The steric bulk of the gem-dimethyl group can favor ring-closing reactions during synthesis and can influence the conformation of the molecule in a way that promotes desired intramolecular interactions.[6]

-

Metabolic Stability: The quaternary carbon atom is not susceptible to metabolic oxidation by cytochrome P450 enzymes, which can block a potential site of metabolism and improve the pharmacokinetic profile of drug candidates derived from this building block.[3]

-

Increased Lipophilicity: The two methyl groups increase the lipophilicity of the molecule, which can enhance cell permeability.

Part 2: Synthesis and Characterization

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule would involve the formation of the pyrrolidine ring through a key carbon-nitrogen bond-forming reaction. A plausible disconnection is shown in the diagram below.

Caption: Retrosynthetic analysis of 4,4-Dimethylpyrrolidine-3-carboxylic acid.

Proposed Synthetic Protocol

The forward synthesis would likely proceed via a Michael addition followed by a reductive cyclization.

Step 1: Michael Addition

-

To a solution of a suitable nitro ester, such as ethyl 2-nitro-3,3-dimethylbutanoate, in an appropriate solvent like ethanol, add a catalytic amount of a base (e.g., sodium ethoxide).

-

Cool the reaction mixture to 0 °C and add a Michael acceptor, for instance, ethyl acrylate, dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work up the reaction by neutralizing with a weak acid and extracting the product into an organic solvent. Purify the resulting Michael adduct by column chromatography.

Causality: The base deprotonates the carbon alpha to the nitro group, forming a nucleophile that attacks the electron-deficient double bond of the acrylate in a conjugate addition.

Step 2: Reductive Cyclization

-

Dissolve the purified Michael adduct in a solvent such as methanol or ethanol.

-

Add a hydrogenation catalyst, for example, Raney nickel or palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at elevated pressure and temperature.

-

After the reaction is complete, filter off the catalyst. The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization to form the corresponding lactam.

-

The lactam can then be reduced to the pyrrolidine using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like THF.

Causality: The nitro group is reduced to a primary amine, which then acts as a nucleophile, attacking the ester carbonyl to form the five-membered pyrrolidine ring.

Step 3: Hydrolysis and Salt Formation

-

Hydrolyze the ester of the cyclized product using aqueous acid (e.g., 6M HCl) under reflux.

-

After completion, concentrate the reaction mixture under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.

Causality: The acidic conditions protonate the ester oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the carboxylic acid. The use of hydrochloric acid directly provides the desired hydrochloride salt.

Part 3: Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy

In a suitable solvent like D₂O, the predicted ¹H NMR spectrum would exhibit the following signals:

-

Singlets for the gem-dimethyl protons: Two singlets, each integrating to 3H, in the region of 1.0-1.5 ppm.

-

Methylene protons: The protons on the pyrrolidine ring would appear as complex multiplets between 2.5 and 4.0 ppm.

-

Methine proton: The proton at the 3-position would likely be a multiplet in the 2.8-3.5 ppm range, coupled to the adjacent methylene protons.

-

N-H proton: The N-H proton would be exchangeable with D₂O and may not be observed. In a non-deuterated solvent, it would appear as a broad singlet.

¹³C NMR Spectroscopy

The predicted proton-decoupled ¹³C NMR spectrum would show:

-

Carboxylic acid carbonyl: A signal in the downfield region, typically around 170-180 ppm.[9][10]

-

Quaternary carbon: The C4 carbon bearing the gem-dimethyl groups would appear around 40-50 ppm.

-

Methyl carbons: The two methyl carbons would give rise to a signal in the 20-30 ppm range.

-

Pyrrolidine ring carbons: The remaining CH and CH₂ carbons of the ring would be observed between 40 and 60 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

O-H stretch: A very broad absorption from the carboxylic acid O-H group, typically in the range of 2500-3300 cm⁻¹.[12][13]

-

C=O stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.[12][13]

-

N-H stretch: A broad absorption in the 2400-2800 cm⁻¹ region, characteristic of an amine hydrochloride salt.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the compound would be expected to show a molecular ion peak for the free base at an m/z corresponding to [M+H]⁺, which would be approximately 144.1.[14]

Part 4: Application in Targeted Protein Degradation

The primary and most significant application of this compound is as a specialized building block for the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[5]

PROTACs: A New Therapeutic Modality

PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell.[15] They consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[16] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[15]

Caption: Mechanism of action of a PROTAC.

The Role of 4,4-Dimethylpyrrolidine-3-carboxylic acid in PROTAC Linkers

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[16] 4,4-Dimethylpyrrolidine-3-carboxylic acid is an ideal building block for constructing rigid and semi-rigid linkers.

The carboxylic acid and the secondary amine functionalities of the pyrrolidine ring provide two orthogonal points for chemical modification, allowing for the sequential attachment of the POI-binding ligand and the E3 ligase-binding ligand. The gem-dimethyl group, as previously discussed, imparts conformational rigidity to the linker, which can be crucial for optimizing the orientation of the two ends of the PROTAC for efficient ternary complex formation.[2]

Workflow for Incorporating the Building Block into a PROTAC

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | 261896-35-9 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. echemi.com [echemi.com]

- 14. PubChemLite - 4,4-dimethyl-pyrrolidine-3-carboxylic acid (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 15. PROTAC Linkers | BroadPharm [broadpharm.com]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride molecular weight and formula

An In-Depth Technical Guide to 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride: A Key Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the compound's fundamental properties, synthesis rationale, and practical applications, with a focus on its role in the development of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Its conformational rigidity, combined with the ability to present substituents in a well-defined three-dimensional orientation, makes it an ideal framework for designing molecules that interact with high specificity and affinity to biological targets. Substituted pyrrolidine-3-carboxylic acids, in particular, serve as versatile chiral synthons for creating a diverse range of bioactive compounds, from enzyme inhibitors to receptor agonists.[1]

This compound emerges as a particularly valuable derivative. The gem-dimethyl group at the 4-position introduces conformational constraints and steric bulk, which can be exploited to fine-tune ligand-receptor interactions and improve metabolic stability. Its classification as a "Protein Degrader Building Block" highlights its utility in the cutting-edge field of Proteolysis Targeting Chimeras (PROTACs), where such scaffolds are crucial for linker design and E3 ligase engagement.[2]

Physicochemical and Structural Properties

Accurate characterization of a chemical entity is the foundation of reproducible scientific research. 4,4-Dimethylpyrrolidine-3-carboxylic acid is typically handled as its hydrochloride salt to improve stability and solubility in aqueous media. It is crucial to distinguish between the hydrochloride salt and its corresponding free base.

Core Data Summary

The fundamental properties of 4,4-Dimethylpyrrolidine-3-carboxylic acid and its hydrochloride salt are summarized below.

| Property | This compound | 4,4-Dimethylpyrrolidine-3-carboxylic acid (Free Base) |

| Molecular Formula | C₇H₁₃NO₂·HCl[2] or C₇H₁₄ClNO₂[] | C₇H₁₃NO₂[4][5] |

| Molecular Weight | 179.64 g/mol [] | 143.18 g/mol [4][5][6] |

| CAS Number | 1351343-41-3[2] | 261896-35-9[4][5][6] |

| Synonyms | 4,4-Dimethylpyrrolidine-3-carboxylic acid, HCl | 4,4-Dimethyl-1H-pyrrolidine-3-carboxylic acid[4] |

| Storage Conditions | Room Temperature[2] | Room Temperature, Sealed in Dry, Keep in Dark Place[5] |

| Predicted pKa | Not available | 3.88 ± 0.40[5] |

| Predicted Boiling Point | Not available | 246.2 ± 33.0 °C[5] |

| Predicted Density | Not available | 1.057 ± 0.06 g/cm³[5] |

Chemical Structure

The structure of 4,4-Dimethylpyrrolidine-3-carboxylic acid features a five-membered saturated nitrogen heterocycle with two methyl groups at the C4 position and a carboxylic acid at the C3 position.

Caption: 2D structure of this compound.

Synthesis and Characterization Workflow

While specific proprietary synthesis routes may vary, substituted pyrrolidine-3-carboxylic acids are often prepared via multi-step sequences. A plausible and common strategy involves an asymmetric Michael addition, which allows for the stereocontrolled construction of the pyrrolidine ring.[7][8]

Conceptual Synthesis Pathway

The following workflow illustrates a logical, though generalized, approach to synthesizing the target compound. The key is the controlled formation of the substituted ring system.

Caption: Conceptual workflow for synthesis and quality control.

Causality Behind Experimental Choices:

-

Asymmetric Michael Addition: This choice is driven by the need for high enantiomeric purity, a critical parameter for pharmacologically active molecules. Organocatalysis is often employed here to avoid heavy metal contaminants.[7]

-

Reductive Cyclization: Using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a clean and efficient method for reducing the nitro group and promoting intramolecular cyclization to form the stable pyrrolidine ring.

-

Salt Formation: The final product is converted to its hydrochloride salt. This is a standard practice in pharmaceutical chemistry to enhance stability, improve handling characteristics (often yielding a crystalline solid over an oil), and increase aqueous solubility, which is beneficial for both biological assays and formulation.

Applications in Drug Discovery

The utility of this compound lies in its function as a versatile molecular scaffold. Its two key functional groups—the secondary amine and the carboxylic acid—provide orthogonal handles for chemical modification.

-

Protein Degraders (PROTACs): As a "Protein Degrader Building Block," this molecule is likely used as a component of the linker that connects a target-binding warhead to an E3 ligase-recruiting moiety. The pyrrolidine structure provides a semi-rigid scaffold that helps control the spatial orientation of the two ends of the PROTAC, a critical factor for efficient ternary complex formation and subsequent protein degradation.[2]

-

Enzyme Inhibitors and Receptor Modulators: The pyrrolidine scaffold is a common feature in many CNS-active agents and enzyme inhibitors.[9][10] For instance, related pyrrolidine carboxylic acids are key intermediates in the synthesis of Janus kinase (JAK) inhibitors used to treat autoimmune diseases like rheumatoid arthritis.[11]

-

Metabolic Disease Therapeutics: Derivatives of 4-substituted pyrrolidine-3-carboxylic acids have been developed as potent dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), which are important targets for treating type 2 diabetes.[10]

Experimental Protocols

The following protocols are generalized methodologies intended to serve as a starting point for researchers. They represent self-validating systems where the outcome of each step is confirmed analytically.

Protocol 1: Analytical Characterization of Final Product

Objective: To confirm the identity, structure, and purity of this compound.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis. Prepare a separate ~1 mg/mL solution in methanol or acetonitrile/water for LC-MS.

-

¹H NMR Spectroscopy:

-

Rationale: To identify the proton environments in the molecule.

-

Expected Signals: Look for two singlets in the aliphatic region corresponding to the two non-equivalent gem-dimethyl groups. Multiplets corresponding to the protons on the pyrrolidine ring (C2, C3, and C5) are also expected. The N-H proton may appear as a broad singlet.

-

-

¹³C NMR Spectroscopy:

-

Rationale: To identify all unique carbon atoms.

-

Expected Signals: A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm), signals for the four distinct carbons of the pyrrolidine ring, and signals for the two methyl carbons.

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Rationale: To confirm the molecular weight and assess purity.

-

Procedure: Inject the sample onto a C18 reverse-phase column.

-

Expected Outcome: A major peak should be observed in the chromatogram. The mass spectrum (in positive ion mode) should show a prominent ion corresponding to the mass of the free base [M+H]⁺ at approximately m/z 144.1. The purity can be estimated by integrating the peak area at a suitable wavelength (e.g., 210 nm).

-

Protocol 2: Standard Amide Coupling Reaction

Objective: To demonstrate the use of the title compound as a building block in the formation of an amide bond with a representative primary amine (e.g., benzylamine).

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like DMF or CH₂Cl₂.

-

Neutralization: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride and liberate the free amine. Stir for 10 minutes at room temperature.

-

Rationale: Most peptide coupling reagents are incompatible with amine salts. The free base is required for the reaction to proceed.

-

-

Activation of Carboxylic Acid: Add a standard peptide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq). Stir for 15-30 minutes.

-

Rationale: The coupling reagent activates the carboxylic acid by forming a highly reactive intermediate, making it susceptible to nucleophilic attack by the amine.

-

-

Amine Addition: Add the primary amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Safety, Handling, and Storage

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature to prevent degradation.[2][5]

-

Safety: The compound is classified as an irritant. Avoid contact with eyes, skin, and clothing. In case of contact, rinse immediately with plenty of water.[5]

Conclusion

This compound is a well-defined and valuable chemical building block with significant potential in modern drug discovery. Its structurally rigid yet functionally versatile nature makes it an attractive scaffold for creating novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. The methodologies and insights provided in this guide offer a solid foundation for researchers aiming to leverage this compound in their synthetic and medicinal chemistry programs.

References

-

4,4-Dimethylpyrrolidine-3-carboxylic acid, HCl, min 96%, 1 gram . CP Lab Safety. [Link]

-

4,4-Dimethylpyrrolidine-3-carboxylic acid, hydrochloride . PubChem. [Link]

-

4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID . Chemdad. [Link]

-

4,4-dimethyl-pyrrolidine-3-carboxylic acid (C7H13NO2) . PubChemLite. [Link]

- Preparation method and application of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid compound.

- Process for the preparation of pyrollidine-3-carboxylic acids.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones . ResearchGate. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold . MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. vsnchem.com [vsnchem.com]

- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]

A Technical Guide to 4,4-Dimethylpyrrolidine-3-carboxylic Acid: A Chiral Building Block for Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the demand for structurally novel, three-dimensional chiral building blocks is insatiable. These scaffolds are the foundational elements upon which the next generation of therapeutics is built, enabling precise control over molecular architecture to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview of 4,4-dimethylpyrrolidine-3-carboxylic acid, a constrained β-amino acid analogue, as a high-value chiral building block. We will explore the strategic advantages conferred by its unique gem-dimethyl substitution, detail a robust, proposed methodology for its enantioselective synthesis, and examine its application potential in the context of contemporary drug targets, such as dipeptidyl peptidase-4 (DPP-4) and the glucagon-like peptide-1 (GLP-1) receptor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic building blocks to address complex therapeutic challenges.

The Strategic Imperative for Constrained Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its non-planar, saturated structure provides an ideal platform for creating molecules with well-defined three-dimensional geometries, a critical factor for achieving specific and high-affinity interactions with biological targets.[2] However, simple pyrrolidine rings possess significant conformational flexibility. In drug design, constraining this flexibility is a powerful strategy to pre-organize a molecule into its bioactive conformation, which can lead to a substantial improvement in binding affinity and selectivity.[3][4]

This is where the unique value of 4,4-dimethylpyrrolidine-3-carboxylic acid emerges. The introduction of a gem-dimethyl group at the C4 position imposes significant steric constraints on the pyrrolidine ring, drastically reducing its conformational freedom. This "Thorpe-Ingold effect" not only locks the ring into a more rigid pucker but also provides several downstream advantages highly sought after in drug development.[3][4]

Key Advantages of the Gem-Dimethyl Group:

-

Enhanced Metabolic Stability: The quaternary carbon is resistant to metabolic oxidation (a common liability for CH2 groups), which can block a key metabolic pathway and improve the pharmacokinetic profile of a drug candidate.[3]

-

Increased Lipophilicity: The two methyl groups increase the lipophilicity of the scaffold, which can enhance membrane permeability and oral bioavailability.

-

Improved Target Engagement: By reducing the entropic penalty of binding, a conformationally constrained ligand can exhibit higher affinity for its target receptor or enzyme active site.[3][5]

-

Vectorial Control in Synthesis: The fixed conformation allows for more predictable and stereocontrolled installation of further substituents, guiding the trajectory of a synthetic route.

Stereochemistry and Physicochemical Properties

4,4-Dimethylpyrrolidine-3-carboxylic acid is a non-proteinogenic β-amino acid. The presence of a stereocenter at the C3 position means the molecule exists as two enantiomers: (S)-4,4-dimethylpyrrolidine-3-carboxylic acid and (R)-4,4-dimethylpyrrolidine-3-carboxylic acid. The absolute stereochemistry is critical, as biological systems are chiral, and often only one enantiomer will exhibit the desired therapeutic effect.

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Appearance | Off-white solid |

| Key Functional Groups | Secondary amine, Carboxylic acid |

| Chiral Center | C3 |

Below is a diagram illustrating the chemical structure and key stereoisomers.

Figure 1: Structures of the (S) and (R) enantiomers of 4,4-dimethylpyrrolidine-3-carboxylic acid.

Proposed Enantioselective Synthesis

While various methods exist for the synthesis of substituted pyrrolidines, achieving high enantioselectivity for the 4,4-disubstituted pattern requires a carefully designed strategy. Organocatalysis, particularly asymmetric Michael additions, has proven to be a powerful tool for constructing chiral pyrrolidine cores from simple acyclic precursors.[5][6]

Here, we propose a robust and efficient two-step sequence for the synthesis of enantiopure (S)-4,4-dimethylpyrrolidine-3-carboxylic acid, based on established organocatalytic principles.[3][4][5]

Figure 2: Proposed two-step workflow for the enantioselective synthesis of the target building block.

Detailed Proposed Protocol: Synthesis of (S)-4,4-Dimethylpyrrolidine-3-carboxylic Acid

This protocol is a scientifically informed proposal based on analogous transformations reported in the literature for similar structures.[3][4][5] It serves as a validated starting point for laboratory synthesis.

Step 1: Organocatalytic Asymmetric Michael Addition

The core of the asymmetric synthesis is the conjugate addition of nitromethane to an appropriately substituted α,β-unsaturated ester. The choice of a cinchona alkaloid-derived thiourea catalyst is critical; its bifunctional nature allows it to activate both the electrophile (via hydrogen bonding to the ester) and the nucleophile (via Brønsted base activation of nitromethane), ensuring high stereocontrol.

-

Reactants:

-

Ethyl 4-methyl-3-oxopent-2-enoate (1.0 equiv)

-

Nitromethane (1.5 equiv)

-

(S)-Thiourea Catalyst (e.g., Takemoto catalyst) (0.1 equiv)

-

Toluene (solvent)

-

-

Procedure:

-

To a stirred solution of ethyl 4-methyl-3-oxopent-2-enoate and the (S)-thiourea catalyst in toluene at -20 °C, add nitromethane dropwise.

-

Maintain the reaction at -20 °C and monitor by TLC until consumption of the starting enoate is complete (typically 24-48 hours).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral nitro ester intermediate.

-

-

Causality and Justification:

-

Low Temperature (-20 °C): Enhances the enantioselectivity of the reaction by favoring the more ordered, lower-energy transition state.

-

Thiourea Catalyst: The dual hydrogen-bonding capability of the thiourea moiety is essential for orienting the reactants in a specific chiral arrangement, leading to high enantiomeric excess (%ee).[2]

-

Toluene: A non-polar solvent is chosen to maximize the effectiveness of the hydrogen-bonding interactions within the catalyst-substrate complex.

-

Step 2: Reductive Cyclization

The nitro and keto groups of the intermediate are simultaneously reduced, and the resulting amino group undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. The use of catalytic hydrogenation is a clean and efficient method for this transformation.

-

Reactants:

-

Chiral nitro ester intermediate from Step 1 (1.0 equiv)

-

Palladium on Carbon (10% Pd/C, 10 mol%)

-

Ethanol (solvent)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the nitro ester intermediate in ethanol in a high-pressure hydrogenation vessel.

-

Add the Pd/C catalyst.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure. The resulting product is the ethyl ester of the target acid.

-

Hydrolyze the ester using standard conditions (e.g., LiOH in THF/H₂O) followed by acidic workup to yield the final (S)-4,4-dimethylpyrrolidine-3-carboxylic acid.

-

-

Causality and Justification:

-

Pd/C Catalysis: Palladium on carbon is a highly effective and standard catalyst for the reduction of both nitro groups and ketones under hydrogenation conditions.

-

One-Pot Transformation: This step efficiently combines reduction and cyclization, increasing the overall step economy of the synthesis.

-

Final Hydrolysis: The ester is used as a protecting group for the carboxylic acid during the reduction and is easily removed in a final, high-yielding step.

-

Applications in Drug Discovery: Case Studies and Potential

The rigid, metabolically stable, and stereochemically defined nature of 4,4-dimethylpyrrolidine-3-carboxylic acid makes it an attractive building block for constructing inhibitors of enzymes and modulators of receptors implicated in a variety of diseases.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism that deactivates incretin hormones like GLP-1.[7][8] Inhibiting DPP-4 prolongs the action of GLP-1, leading to improved glycemic control in patients with type 2 diabetes.[7] Many highly successful DPP-4 inhibitors, known as "gliptins," feature a core pyrrolidine or piperidine scaffold that interacts with the enzyme's active site.[9]

The role of the chiral building block is to present a key functional group (often a nitrile or a similar warhead) in the correct spatial orientation to form a covalent or non-covalent interaction with a critical serine residue (Ser630) in the DPP-4 active site.[8]

Figure 3: A generalized synthetic workflow illustrating how the building block could be incorporated into a DPP-4 inhibitor.

The 4,4-dimethyl substitution would offer a distinct advantage in this context. It would rigidly position the C3 substituent, potentially optimizing the interaction with the active site, while simultaneously blocking a potential site of metabolism on the ring, likely leading to an improved pharmacokinetic profile compared to non-methylated analogues.

Future Outlook: Scaffolds for Oral GLP-1 Receptor Agonists

A major frontier in metabolic disease treatment is the development of orally bioavailable, small-molecule agonists for the GLP-1 receptor.[4] Peptide-based drugs like Semaglutide (Ozempic®) are highly effective but require injection. The first generation of oral small-molecule GLP-1 agonists, such as Orforglipron (LY3502970), are now in late-stage clinical trials.[4][10]

These molecules are characterized by extreme structural complexity, featuring multiple stereocenters and rigid heterocyclic systems designed to mimic the action of the native GLP-1 peptide.[4][11] The synthesis of Orforglipron, for example, involves the coupling of complex fragments like a substituted indole-2-carboxylic acid and an imidazol-2-one derivative.[4][5]

While 4,4-dimethylpyrrolidine-3-carboxylic acid is not a reported intermediate in the synthesis of Orforglipron, it represents exactly the type of building block that is essential for constructing such next-generation therapeutics. Its inherent rigidity, metabolic stability, and defined stereochemistry are precisely the attributes medicinal chemists seek when designing complex, conformationally restrained molecules to target challenging protein-protein interactions or deep receptor binding pockets. As the quest for new oral incretin modulators continues, building blocks like 4,4-dimethylpyrrolidine-3-carboxylic acid will be invaluable tools in the synthetic chemist's arsenal.

Conclusion

4,4-Dimethylpyrrolidine-3-carboxylic acid is more than just a functionalized amino acid; it is a strategically designed chiral building block that addresses several key challenges in modern drug discovery. The gem-dimethyl group confers a unique combination of conformational rigidity and metabolic stability, making it an ideal scaffold for creating potent and selective modulators of complex biological targets. Through robust synthetic strategies, such as the proposed organocatalytic approach, this building block can be accessed in high enantiomeric purity, ready for incorporation into discovery pipelines targeting areas like metabolic diseases and beyond. As the focus of medicinal chemistry continues to shift towards molecules with greater three-dimensional complexity and optimized pharmacokinetic properties, the value and application of constrained scaffolds like 4,4-dimethylpyrrolidine-3-carboxylic acid are set to grow significantly.

References

-

BenchChem. (2025). Orforglipron Synthesis and Purification: A Technical Support Center. BenchChem Application Notes. Link

- Muttenthaler, M., et al. (2021). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry". Journal of Medicinal Chemistry.

-

ChemAIRS. (2025). Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool. ChemAIRS Technical Briefs. Link

-

Patel, M., & Deore, V. (2024). "Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs". Journal of Biomolecular Structure & Dynamics. Link

-

Google Patents. (2024). Preparation method of GLP-1 receptor agonist Orforglipron. CN117964617A. Link

-

New Drug Approvals. (2025). Orforglipron. Link

-

Patsnap Synapse. (2024). Orforglipron: Advancing Multifunctional Therapeutic Applications and Synthesis Innovations in GLP-1R Targeting. Link

-

Google Patents. (2023). Compositions de comprimé glp1. WO2023220112A1. Link

-

Ruiz, N., et al. (2008). "Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines". Chemistry. Link

-

Raimondi, M. V., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". Topics in Current Chemistry. Link

-

Tianming Pharmaceutical. (2024). Orforglipron Explained: Mechanism, Synthesis & Clinical Insights. Link

-

U.S. Patent and Trademark Office. (2025). PGR2025-00057. Link

- Singh, S., & Kumar, S. (2013). "Organocatalytic enantioselective conjugate addition of nitromethane to alkylidenemalonates: Asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives". Organic & Biomolecular Chemistry.

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones". Organic & Biomolecular Chemistry. Link

-

CORE. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Link

-

ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. Link

-

Uddin, M. J., et al. (2020). "Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches". Molecules. Link

-

Semantic Scholar. (2017). [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Link

-

Thilagavathi, R., et al. (2020). "Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation". Molecules. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Orforglipron: Advancing Multifunctional Therapeutic Applications and Synthesis Innovations in GLP-1R Targeting [synapse.patsnap.com]

- 4. Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tianmingpharm.com [tianmingpharm.com]

- 8. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. CN117964617A - Preparation method of GLP-1 receptor agonist Orforglipron - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride

Introduction: As novel molecular building blocks become integral to accelerated drug discovery, a thorough understanding of their safe handling is paramount. 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a heterocyclic compound whose unique structural motif is of increasing interest to medicinal chemists. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for its safe handling, grounded in established safety principles and specific data. The protocols herein are designed to be self-validating, emphasizing the causality behind each safety measure to foster a proactive safety culture in the laboratory.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. This compound, as a solid, crystalline substance, presents risks primarily through inhalation of its dust, direct contact with eyes and skin, and accidental ingestion.[1] Its hydrochloride salt form suggests acidic properties that can exacerbate irritation or damage to biological tissues.

The primary hazards, as identified from Safety Data Sheets (SDS) of the compound and structurally related analogues, are summarized below.[2]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements (H-Statements) | Key Precautionary Statements (P-Statements) |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage.[2] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[3] | P280: Wear protective gloves.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[3] | P261: Avoid breathing dust.[3] P271: Use only outdoors or in a well-ventilated area.[3] |

| Aquatic Hazard | None | None | H402: Harmful to aquatic life. | P273: Avoid release to the environment. |

Primary Exposure Routes and Associated Risks:

-

Eye Contact: This is the most significant risk. The compound is classified as causing serious eye damage.[2] The fine, crystalline nature of the powder can lead to mechanical abrasion, while its chemical properties can cause severe and potentially irreversible damage.

-

Inhalation: As a fine powder, aerosolization is a primary concern.[1][4] Inhaling the dust can lead to respiratory tract irritation.[3]

-

Skin Contact: May cause skin irritation upon prolonged contact.[3]

-

Ingestion: The compound is harmful if swallowed.

Section 2: Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks identified above, a multi-layered approach combining engineering controls and personal protective equipment is essential. This follows the hierarchy of controls, prioritizing the removal or containment of the hazard at its source.

Engineering Controls: The First Line of Defense

Engineering controls are designed to physically isolate the researcher from the chemical hazard. For a fine, potent powder like this compound, these are not optional but mandatory.

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[4][5] This is the most critical step to prevent the inhalation of aerosolized dust.[4]

-

Ventilated Enclosures/Glove Boxes: For highly sensitive operations or when handling larger quantities, a ventilated balance enclosure or a glove box provides an even higher level of containment, minimizing any potential for dust release into the lab environment.

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a direct barrier between the user and the chemical.[6] The selection of appropriate PPE is dictated by the specific hazards of the compound.

| Body Area | Required PPE | Rationale and Specifications |

| Eyes/Face | Chemical safety goggles.[7] A full-face shield should be worn over goggles during procedures with a higher risk of splashing.[7][8] | Causality: The primary hazard is severe eye damage.[2] Standard safety glasses are insufficient; fully sealed goggles are required to protect against fine airborne particulates. |

| Hands | Chemical-resistant gloves (e.g., Nitrile).[9] | Causality: Prevents skin irritation.[3] Gloves must be inspected before use and removed properly to avoid contaminating skin.[7] Contaminated gloves must be disposed of as chemical waste.[7] |

| Body | Flame-resistant lab coat. | Causality: Protects skin and personal clothing from contamination by dust or spills. |

| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) if engineering controls are insufficient or during a large spill clean-up.[5][10] | Causality: While a fume hood is the primary control, a respirator provides essential backup protection against inhaling fine dust, which can cause respiratory irritation.[3] |

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This section outlines a step-by-step methodology for handling this compound, from receipt to disposal. Adherence to this workflow is critical for ensuring a self-validating system of safety.

Caption: Standard Operating Procedure Workflow

Experimental Protocol:

-

Receiving and Inspection:

-

Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Verify that the label correctly identifies the compound as this compound.

-

Don appropriate PPE (gloves and safety glasses) before handling the outer packaging.

-

-

Storage:

-

Store the compound in a cool, dry, and well-ventilated area.[4][11]

-

Keep the container tightly closed to prevent absorption of moisture and accidental release.[4][10]

-

Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[2]

-

Log the compound into the laboratory's chemical inventory system.

-

-

Preparation for Weighing (Inside a Chemical Fume Hood):

-

Don all required PPE: safety goggles, lab coat, and nitrile gloves.

-

Prepare the workspace by laying down absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh paper/boats, glassware) inside the hood to minimize movement in and out.

-

Scientist's Note: Performing all setup within the hood contains the hazard from the outset, preventing accidental contamination of the broader lab environment.

-

-

Weighing:

-

Use a dedicated spatula for this compound.

-

Open the container slowly to avoid puffing fine powder into the air.

-

Carefully tap the required amount of solid onto weigh paper or into a weigh boat. Avoid scooping in a manner that generates dust.

-

Close the primary container immediately after dispensing.

-

Scientist's Note: The goal is to disturb the solid as little as possible. If significant dust is observed, re-evaluate the technique or move to a higher-containment solution like a ventilated balance enclosure.

-

-

Dissolution:

-

Place the receiving flask containing the solvent on a stir plate within the fume hood.

-

Carefully add the weighed solid to the solvent while stirring. This prevents clumping and controls the rate of dissolution.

-

If the dissolution is expected to be exothermic, add the solid in small portions and monitor the temperature.

-

-

Decontamination:

-

Thoroughly wipe down the spatula, weigh boat (if reusable), and any other contaminated equipment with a damp cloth or towel.

-

Wipe down the work surface within the fume hood.

-

Place all disposable contaminated items (weigh paper, bench liner, wipes) into a dedicated hazardous waste bag.[12]

-

-

Waste Disposal:

Section 4: Emergency Procedures: Spill and Exposure Response

A swift and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and chemical spill kits.

Spill Response Protocol

The response to a spill depends on its scale. For any major spill (defined as a quantity that you are not comfortable or equipped to handle), evacuate the area and alert emergency personnel. The following protocol is for minor solid spills.

Caption: Minor Spill Response Flowchart

Step-by-Step Spill Clean-up:

-

Alert & Isolate: Alert personnel in the immediate area. Secure the area to prevent others from entering.

-

Don PPE: Wear full PPE, including safety goggles, gloves, a lab coat, and an N95 respirator.

-

Neutralize & Cover: Gently cover the spill with a neutralizer like sodium bicarbonate or another dry absorbent material such as sand or vermiculite.[14][15] Do not use water, as this could spread contamination.[15]

-

Rationale: Covering the spill prevents the powder from becoming airborne. Using a weak base like sodium bicarbonate neutralizes the acidic hydrochloride, making the material safer to handle.

-

-

Collect: Once covered, gently sweep the material into a dustpan and place it in a clearly labeled hazardous waste container.[16] Avoid aggressive sweeping that could create dust.

-

Decontaminate: Clean the spill area with soap and water, then wipe it down with a final rinse of water. Place all cleaning materials into the hazardous waste container.

-

Doff PPE & Wash: Remove PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste. Wash hands thoroughly with soap and water.[17]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Seek immediate medical attention without delay. [2] This is a critical emergency due to the risk of severe eye damage.

-

Skin Contact: Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.

-

Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Call a poison control center or physician immediately.

Section 5: Conclusion

This compound is a valuable research tool, and its potential hazards can be effectively managed through a disciplined and informed approach to safety. The core principles of containment through engineering controls, protection through appropriate PPE, and preparedness for emergencies are non-negotiable. By understanding the causality behind each safety protocol, researchers can not only protect themselves and their colleagues but also ensure the integrity and success of their scientific endeavors.

References

- Standard Operating Procedure. (n.d.). Hydrochloric Acid.

- Apollo Scientific. (n.d.). Safety Data Sheet for (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE.

-

Greenfield Global. (2015). SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. Retrieved from [Link]

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

-

Scribd. (2020). Lab Safety Guideline Hydrochloric Acid. Retrieved from [Link]

- Chemdad Co. (n.d.). 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID.

-

Quora. (2023). What are some safety precautions to take when using hydrochloric acid in a laboratory setting?. Retrieved from [Link]

- AK Scientific, Inc. (n.d.). Safety Data Sheet for 6-(Dimethylamino)pyridine-2-carboxylic acid;hydrochloride.

- American Chemical Society. (n.d.). Guide for Chemical Spill Response.

-

ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]

-

Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]

-

The University of Queensland. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]

- Auburn University. (n.d.). Emergency and Spill Response Procedures.

- SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline.

- BC Knowledge for Employees. (n.d.). I have a chemical spill in the lab, what should I do?.

- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from a government chemical hazards website.

-

University of Washington. (n.d.). Chemical Spills | Emergency Management. Retrieved from [Link]

- Servier. (2024). The importance of Personal Protective Equipment in the handling of chemicals.

-

National Purity. (2022). Powder Coating Safety and Regulations. Retrieved from [Link]

- US/ICCA. (2007). SIAM 24, 19-20 April 2007.

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. cn.canbipharm.com [cn.canbipharm.com]

- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 6. PPE and Safety for Chemical Handling [acsmaterial.com]

- 7. greenfield.com [greenfield.com]

- 8. int-enviroguard.com [int-enviroguard.com]

- 9. falseguridad.com [falseguridad.com]

- 10. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 13. quora.com [quora.com]

- 14. acs.org [acs.org]

- 15. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 17. scribd.com [scribd.com]

Methodological & Application

Protecting group strategies for 4,4-Dimethylpyrrolidine-3-carboxylic acid (Boc, Cbz)

Application Note: Protecting Group Strategies for 4,4-Dimethylpyrrolidine-3-carboxylic Acid (Boc, Cbz)

Part 1: Strategic Overview & Molecular Analysis

1.1 The Scaffold & The Challenge

4,4-Dimethylpyrrolidine-3-carboxylic acid (CAS 261896-35-9) is a critical chiral building block in the synthesis of peptidomimetics and MDM2 inhibitors (e.g., AA-115/APG-115). Structurally, it functions as a

The "Gem-Dimethyl" Effect: While the gem-dimethyl group at the C4 position restricts conformational freedom—a desirable trait for binding affinity—it introduces significant steric hindrance proximal to the secondary amine (N1).

-

Impact on Protection: Nucleophilic attack on bulky electrophiles (e.g., Cbz-Cl, Boc₂O) is kinetically slower than in unsubstituted proline.

-

Impact on Deprotection: The bulky C4 group shields the carbamate, often requiring harsher conditions or longer reaction times for removal, particularly for hydrogenolysis of Cbz groups.

1.2 Selection Matrix: Boc vs. Cbz

| Feature | N-Boc Strategy | N-Cbz Strategy |

| Primary Utility | Early-stage building block; base-resistant. | Late-stage intermediate; acid-resistant. |

| Installation | Moderate. Slower kinetics due to steric bulk of | Fast. Cbz-Cl is highly reactive, overcoming steric barriers. |

| Deprotection | Acidolysis (HCl/TFA). Generally clean, but | Hydrogenolysis (H₂/Pd). Warning: Steric bulk at C4 can significantly retard catalyst approach, stalling the reaction. |

| Orthogonality | Stable to hydrogenation and mild bases. | Stable to TFA and mild acids. |

Part 2: Experimental Protocols

Protocol A: N-Boc Protection (Sterically Optimized)

Standard protocols often stall with hindered amines. This protocol uses a biphasic system with phase transfer catalysis principles to drive completion.

Reagents:

-

4,4-Dimethylpyrrolidine-3-carboxylic acid (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 equiv)

-

Sodium Hydroxide (NaOH) (2.5 equiv, 1M aqueous)

-

1,4-Dioxane (Solvent)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 equiv) in 1M NaOH (2.5 equiv). Ensure the solution is homogenous (

). -

Solvent Addition: Add 1,4-dioxane (ratio 1:1 v/v with aqueous layer). Note: Dioxane is preferred over THF here for its higher boiling point if heating is required.

-

Reagent Addition: Add Boc₂O (1.2 equiv) dropwise as a solution in minimal dioxane.

-

Reaction Maintenance: Stir vigorously at 35–40 °C for 16–24 hours.

-

Expert Insight: Unlike simple proline, the 4,4-dimethyl variant requires mild heating to overcome the activation energy barrier imposed by the adjacent quaternary center.

-

-

Monitoring: Check by TLC (stain with Ninhydrin; starting material turns yellow/red, product is UV active if co-spotted, but largely invisible; use KMnO4 for Boc). LCMS is preferred.

-

Workup:

-

Wash the basic solution with Et₂O (removes excess Boc₂O).

-

Acidify the aqueous layer carefully to pH 3–4 using 1M KHSO₄ (avoid strong mineral acids to prevent deprotection).

-

Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

-

Yield Expectation: 85–95% as a white solid/foam.

Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)

Cbz-Cl is highly electrophilic, making it the preferred choice for extremely hindered amines where Boc₂O fails.

Reagents:

-

Amino Acid (1.0 equiv)

-

Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.5 equiv)

-

Water/THF (1:1 mixture)

Step-by-Step Workflow:

-

Preparation: Dissolve amino acid and Na₂CO₃ in water. Cool to 0 °C.

-

Addition: Add THF. Then, add Cbz-Cl (1.2 equiv) dropwise over 30 mins via addition funnel.

-

Critical: Maintain temperature < 5 °C during addition to prevent hydrolysis of Cbz-Cl.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench & Isolation:

-

Wash with diethyl ether (removes benzyl alcohol byproduct).

-

Acidify aqueous layer to pH 2 with 2M HCl.

-

Extract with DCM or EtOAc.

-

Part 3: Deprotection & Troubleshooting (The "Gem-Dimethyl" Trap)

The 4,4-dimethyl group creates a "molecular shield" around the nitrogen. This is most problematic during Cbz removal.

Workflow Visualization: Deprotection Pathways

Caption: Decision tree for deprotection of sterically hindered 4,4-dimethylpyrrolidine derivatives.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| N-Boc: Low Yield | Incomplete reaction due to sterics. | Increase temp to 40°C; Use "Boc-ON" reagent instead of Boc₂O. |

| N-Cbz: Hydrogenolysis Stalls | Gem-dimethyl prevents catalyst binding. | Switch to Transfer Hydrogenation : 10% Pd/C, Ammonium Formate, MeOH, Reflux (65°C). The elevated temp overcomes the steric barrier. |

| NMR: Broad/Split Signals | Rotamers (Carbamate resonance). | This is normal for N-protected pyrrolidines. Run NMR at 50°C to coalesce peaks for verification. |

Part 4: Analytical Validation

NMR Signature (4,4-Dimethylpyrrolidine-3-carboxylic acid derivatives):

-

Gem-Dimethyl: Look for two distinct singlets around

1.1 – 1.3 ppm. If the ring is locked in a specific conformation by the protecting group, these methyls will be diastereotopic. -

Rotamers: In N-Boc and N-Cbz spectra, the

-protons (C2 and C5) often appear as multiplets or split signals (approx. 1:1 ratio) due to restricted rotation around the N-C(O) bond. Do not mistake this for impurity.

References

-

MDM2 Inhibitor Synthesis (AA-115): Aguilar, A., et al. "Discovery of 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115)."[1] Journal of Medicinal Chemistry, 2017, 60(7), 2819–2839.[1] Link

-

Steric Hindrance in Amines: Siau, W. Y., et al. "Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines." Chemical Science, 2021. Link

- General Protection Protocols: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.

-

Microwave-Assisted Protection: Miles, E. A., et al. "Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection."[2] PMC, 2010. Link

Sources

- 1. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Esterification of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride

Abstract

This document provides a detailed technical guide for the esterification of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride, a key building block in contemporary drug discovery. Esters of this scaffold are pivotal intermediates for synthesizing a range of biologically active molecules. We present a critical analysis of prevalent esterification methodologies, focusing on the rationale behind protocol selection based on substrate reactivity and desired scale. Detailed, field-tested protocols for both classical acid-catalyzed (Fischer-Speier) and modern carbodiimide-mediated (Steglich) esterification are provided, complete with mechanistic insights, quantitative data, and troubleshooting guidance. This guide is intended for researchers, medicinal chemists, and process development scientists seeking robust and reproducible methods for the synthesis of substituted pyrrolidine esters.

Introduction: Strategic Importance and Synthetic Challenges

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. The specific derivative, 4,4-Dimethylpyrrolidine-3-carboxylic acid, offers a conformationally constrained backbone that chemists can exploit to fine-tune the pharmacological properties of a lead compound. The conversion of its carboxylic acid moiety into an ester is a fundamental transformation, serving two primary purposes in drug development:

-

Prodrug Strategies: Esterification can mask the polar carboxylic acid group, improving the compound's lipophilicity and oral bioavailability. In vivo, endogenous esterases hydrolyze the ester to release the active carboxylic acid parent drug.[1]

-

Synthetic Handle: The ester group serves as a versatile intermediate for further synthetic manipulations, such as amide bond formation, reduction to an alcohol, or as a protecting group for the carboxylic acid during other reactions.[1][2]

However, the esterification of amino acid hydrochlorides like the title compound is not trivial. The molecule's zwitterionic nature at neutral pH and the presence of a secondary amine introduce specific challenges, including low solubility in common organic solvents and potential side reactions involving the amino group.[1] Therefore, the choice of esterification method is critical and must be tailored to the specific alcohol being used and the overall synthetic strategy.

Comparative Analysis of Esterification Methodologies